molecular formula C23H19ClN2OS B12029950 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone CAS No. 760203-10-9

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone

Cat. No.: B12029950
CAS No.: 760203-10-9
M. Wt: 406.9 g/mol
InChI Key: YCYZMRCMPJUIQJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 4-chlorophenyl group and a 2,5-dimethylbenzylthio group. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-chloroaniline with anthranilic acid to form the quinazolinone core. This intermediate is then subjected to a nucleophilic substitution reaction with 2,5-dimethylbenzylthiol under basic conditions to introduce the thioether group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone is not fully understood but is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-((2,5-dimethylbenzyl)thio)-4(3H)-quinazolinone: Unique due to its specific substitutions.

    4-Chlorophenylquinazolinone: Lacks the thioether group, resulting in different biological activities.

    2,5-Dimethylbenzylthioquinazolinone: Lacks the chlorophenyl group, leading to variations in its chemical reactivity and applications.

Uniqueness

This compound stands out due to its combination of a chlorophenyl group and a dimethylbenzylthio group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

760203-10-9

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C23H19ClN2OS/c1-15-7-8-16(2)17(13-15)14-28-23-25-21-6-4-3-5-20(21)22(27)26(23)19-11-9-18(24)10-12-19/h3-13H,14H2,1-2H3

InChI Key

YCYZMRCMPJUIQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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